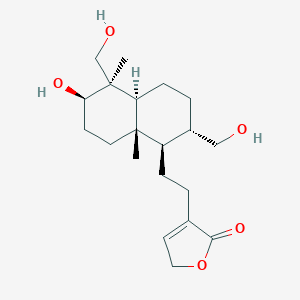

14-Deoxy-17-hydroxyandrographolide

Overview

Description

Protective Role in Allergic Airway Inflammation

The study of 14-deoxy-11,12-didehydroandrographolide (14-DDA) has shown promising results in the context of allergic airway inflammation, particularly in a mouse asthma model. This compound, derived from Andrographis paniculata, has been found to retain the anti-inflammatory effects of its analogue andrographolide without eliciting cytotoxic activity. It effectively inhibited various inflammatory markers and symptoms in the asthma model, suggesting its potential as a safer treatment option for asthma .

Cytotoxicity in Breast Carcinoma Cells

In T-47D breast carcinoma cells, 14-DDA has been observed to induce toxicity and non-apoptotic cell death. The compound appears to regulate genes associated with cell cycle arrest and reduce cell proliferation. Additionally, it may cause autophagic morphology, as indicated by the presence of autophagosomes and vacuolation in treated cells .

Synthesis and Cytotoxicity in Cholangiocarcinoma

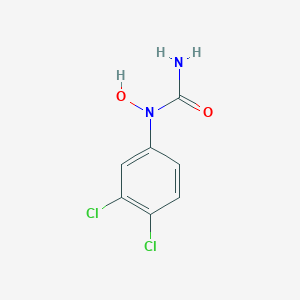

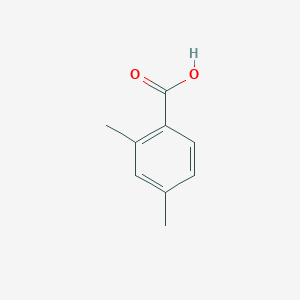

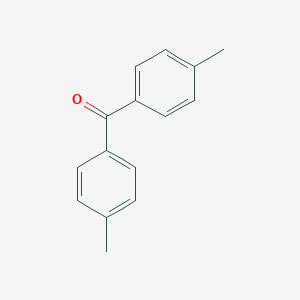

Synthetic analogues of 14-DDA have been created to evaluate their cytotoxic effects against various cancer cell lines, including cholangiocarcinoma. Some analogues demonstrated potent cytotoxicity, highlighting the importance of structural modification in drug development for cancer treatment .

Scaffold for Combinatorial Libraries

14-Deoxyandrographolide has been identified as a scaffold for generating combinatorial libraries using solid-phase methods. This approach allows for the synthesis of a diverse array of derivatives, which could be valuable in the development of new therapeutic agents .

Anti-biofilm Activity Against Pseudomonas aeruginosa

The anti-biofilm activity of 14-DDA has been studied in the context of Pseudomonas aeruginosa infections. The compound, in combination with antibiotics, significantly inhibited biofilm production and reduced the synthesis of virulence factors, suggesting its potential as a treatment strategy against biofilm-associated infections .

Antileishmanial Efficacy in Different Drug Carriers

14-DDA has been evaluated for its antileishmanial efficacy in a hamster model of Leishmaniasis. The compound was delivered using various vesicular carriers, with liposomal and niosomal forms showing greater efficacy and lesser toxicity compared to the free drug form .

Microbial Transformation and Inhibitory Effects on Nitric Oxide Production

Microbial transformation of 14-DDA has yielded several metabolites with potential inhibitory effects on nitric oxide production in macrophages. These findings could contribute to the understanding of the compound's anti-inflammatory properties and its structure-activity relationships .

Molecular Structure Analysis

The molecular structure of 14-DDA has been determined through X-ray crystallography. The compound features trans-fused six-membered rings in chair conformations and a planar lactone ring. The structure elucidation confirms previous findings and provides a basis for understanding the compound's biological activities .

Scientific Research Applications

Anticancer Potential

Synthetic analogs of 14-deoxy-12-hydroxy-andrographolide, closely related to 14-Deoxy-17-hydroxyandrographolide, demonstrate significant anticancer properties. These analogs have shown greater potency than the parent compound in cytotoxicity against various cancer cell lines, indicating potential for cancer treatment (Sirion et al., 2017).

Scaffold for Combinatorial Libraries

14-Deoxyandrographolide has been identified as a novel labdane diterpenoid-based scaffold for generating combinatorial libraries using solid-phase methods. This discovery allows access to a wide variety of structural diversities, which can be crucial in drug discovery and development (Biabani et al., 2001).

Biotransformed Antiproliferative Agents

Biotransformation of andrographolide, which yields compounds including 14-deoxy-11,12-didehydroandrographolide, has shown potential antiproliferative activities against various human cancer cell lines. This indicates its possible use in developing new cancer therapies (He et al., 2010).

Microbial Transformation and Nitric Oxide Inhibition

Microbial transformation of compounds like 14-deoxyandrographolide has led to the discovery of metabolites with new structures and potential health applications. Some of these metabolites show inhibitory effects on nitric oxide production, which can be crucial in treating inflammatory conditions (Chen et al., 2011).

Pharmacokinetic Studies

Comparative pharmacokinetic studies of andrographolide and its metabolite 14-deoxy-12-hydroxy-andrographolide in rats reveal significant differences in their distribution, elimination, and overall pharmacokinetic profiles. Understanding these differences is crucial for the development of effective therapeutic agents (Yang et al., 2013).

Neuroprotective Properties

Compounds like 14-deoxy-11,12-didehydroandrographolide isolated from natural sources have demonstrated neuroprotective activities. These findings are significant in the context of neurodegenerative diseases and brain health (Chen et al., 2006).

Antibiofilm Activity

14-Deoxy-11,12-didehydroandrographolide shows significant antibiofilm activity against Pseudomonas aeruginosa. This property could be pivotal in addressing bacterial infections, especially those involving biofilm formation (Majumdar et al., 2019).

Anti-inflammatory Activity

Compounds derived from Andrographis paniculata, including 14-deoxy-11,12-didehydroandrographolide, have been shown to inhibit NF-kappaB transactivation, suggesting their potential as anti-inflammatory agents (Chao et al., 2010).

Mechanism of Action

Target of Action

14-Deoxy-17-hydroxyandrographolide is an ent-labdane diterpenoid compound isolated from the aerial parts of Andrographis paniculate

Mode of Action

It is known that andrographolide and its analogs, which include this compound, have been found to exhibit potential treatment against several virus infections, including sars-cov-2 . The mechanisms of action in inhibiting viral infections can be categorized into several types, including regulating the viral entry stage, gene replication, and the formation of mature functional proteins .

Biochemical Pathways

It is known that andrographolide and its derivatives have diverse pharmacological properties such as anti-viral, anti-bacterial, anti-inflammatory, anti-hyperglycemic, immunostimulatory, anti-dyslipidemic, anti-hepatic, and anti-angiogenic effects .

Pharmacokinetics

A study has compared the pharmacokinetics of andrographolide and its metabolite of 14-deoxy-12-hydroxy-andrographolide in rats .

Result of Action

It is known that andrographolide and its analogs have shown cytotoxic activity against a number of human cancer cell lines .

Action Environment

It is known that light quality is an important factor affecting the content of active components of medicinal plants .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

14-Deoxy-17-hydroxyandrographolide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of proprotein convertases, which are involved in the processing of various proteins . Additionally, this compound exhibits strong antimicrobial activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis by inhibiting their growth . The compound also interacts with proteins involved in apoptosis, leading to cell death in certain cancer cell lines .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to induce apoptosis in leukemia HL60 cells, disrupting the mitochondrial membrane potential and leading to cell death . In breast cancer cell lines, such as MDA-MB-231, the compound inhibits cell growth and induces apoptosis through the disruption of mitochondrial potential . Furthermore, this compound influences cell signaling pathways, including the NF-κB pathway, which plays a role in inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, inhibiting or activating their functions. For example, it inhibits the activity of proprotein convertases by binding to their active sites . Additionally, this compound induces apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases . This compound also modulates gene expression, influencing the expression of genes involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound maintains its antimicrobial and anticancer activities over time, although the potency may vary depending on the experimental conditions . In in vitro studies, the compound has demonstrated sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant analgesic, antipyretic, and anti-inflammatory effects without causing serious toxicity . At higher doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where increasing the dose beyond a certain point does not enhance the therapeutic effects but increases the risk of adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolites may exhibit different biological activities and contribute to the overall effects of this compound . The compound also affects metabolic flux and metabolite levels, influencing cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its effects . Additionally, this compound may be transported across cell membranes through passive diffusion or active transport mechanisms .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy . The subcellular localization of the compound is crucial for its interactions with enzymes, proteins, and other biomolecules involved in its biological activities .

properties

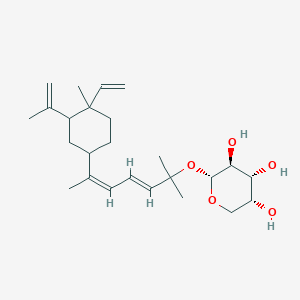

IUPAC Name |

4-[2-[(1R,2S,4aS,5R,6R,8aS)-6-hydroxy-2,5-bis(hydroxymethyl)-5,8a-dimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-19-9-7-17(23)20(2,12-22)16(19)6-4-14(11-21)15(19)5-3-13-8-10-25-18(13)24/h8,14-17,21-23H,3-7,9-12H2,1-2H3/t14-,15-,16+,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOGEODVJJLYGW-UQZPWQSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(C2CCC3=CCOC3=O)CO)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@@H]([C@H]2CCC3=CCOC3=O)CO)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

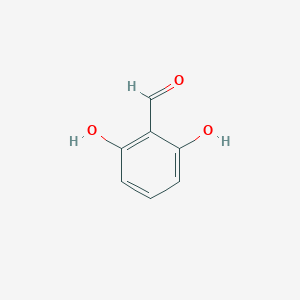

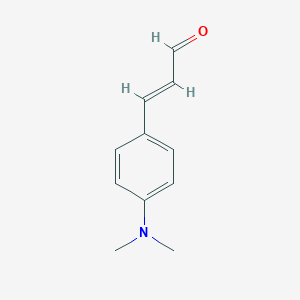

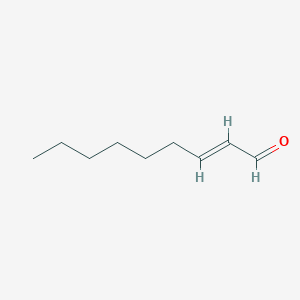

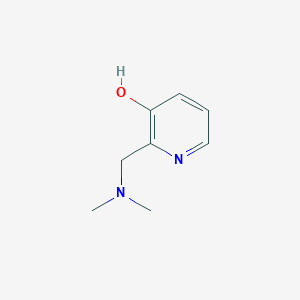

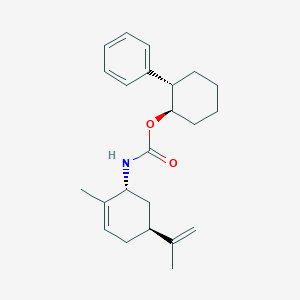

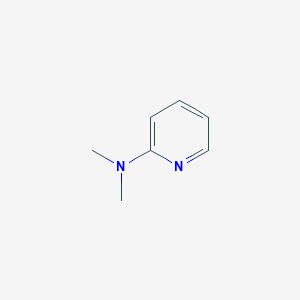

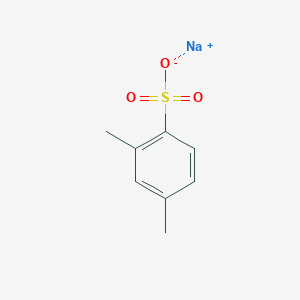

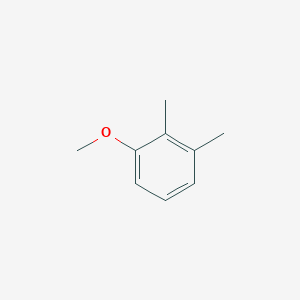

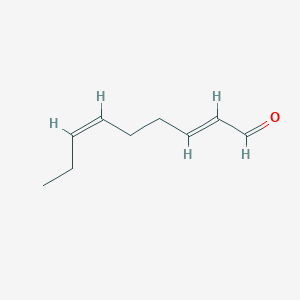

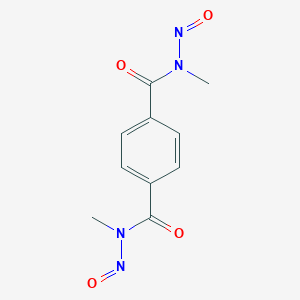

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structure of 14-Deoxy-17-hydroxyandrographolide?

A1: this compound is a novel ent-labdane diterpenoid. While the provided abstract does not explicitly detail its molecular formula, weight, or spectroscopic data, it states that its structure was elucidated using spectroscopic data analysis []. This likely included techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common methods for determining the structures of novel natural products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.